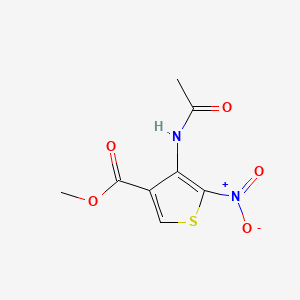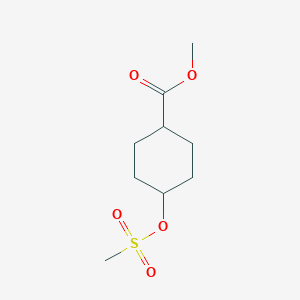
Methyl cis-4-methylsulfonyloxycyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl cis-4-methylsulfonyloxycyclohexanecarboxylate is an organic compound with a complex structure that includes a cyclohexane ring substituted with a methylsulfonyloxy group and a carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl cis-4-methylsulfonyloxycyclohexanecarboxylate typically involves the reaction of cis-4-methylcyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine. The resulting intermediate is then esterified with methanol to form the final product. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl cis-4-methylsulfonyloxycyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylsulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new compounds with different functional groups replacing the methylsulfonyloxy group.
Applications De Recherche Scientifique
Methyl cis-4-methylsulfonyloxycyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl cis-4-methylsulfonyloxycyclohexanecarboxylate involves its interaction with specific molecular targets. The methylsulfonyloxy group can act as an alkylating agent, reacting with nucleophilic sites in biomolecules. This interaction can lead to modifications in the structure and function of proteins, nucleic acids, and other cellular components, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl cis-4-methylcyclohexanecarboxylate: Lacks the methylsulfonyloxy group, making it less reactive.
Methyl trans-4-methylsulfonyloxycyclohexanecarboxylate: The trans isomer has different spatial orientation, affecting its reactivity and interactions.
Methyl cis-4-hydroxycyclohexanecarboxylate: Contains a hydroxyl group instead of the methylsulfonyloxy group, leading to different chemical properties.
Uniqueness
Methyl cis-4-methylsulfonyloxycyclohexanecarboxylate is unique due to the presence of the methylsulfonyloxy group, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C9H16O5S |
|---|---|
Poids moléculaire |
236.29 g/mol |
Nom IUPAC |
methyl 4-methylsulfonyloxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H16O5S/c1-13-9(10)7-3-5-8(6-4-7)14-15(2,11)12/h7-8H,3-6H2,1-2H3 |
Clé InChI |
GUDFHCUYFPCLDE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCC(CC1)OS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


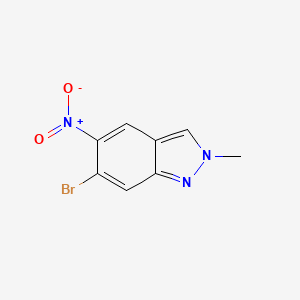
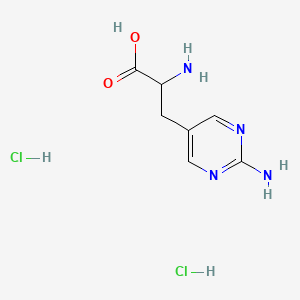
![2-[4-[2-(4-Aminophenyl)ethyl]piperazin-1-yl]ethanol](/img/structure/B13896003.png)
![[(8S)-6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13896011.png)
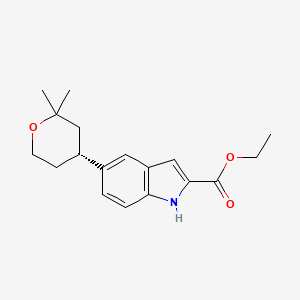
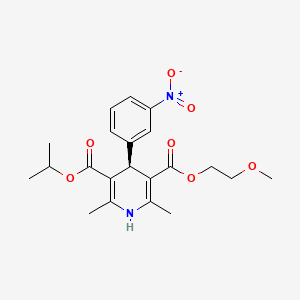
![(1R,5S)-tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13896023.png)
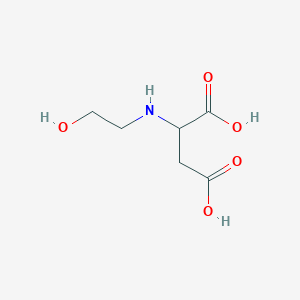
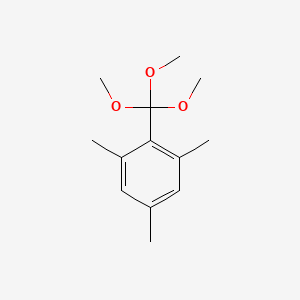
![[1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol](/img/structure/B13896043.png)


![Tert-butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate;oxalic acid](/img/structure/B13896060.png)
